molecular formula C2H5Br2PS B14148550 Ethylphosphonothioic dibromide CAS No. 3931-88-2

Ethylphosphonothioic dibromide

Cat. No.: B14148550
CAS No.: 3931-88-2
M. Wt: 251.91 g/mol
InChI Key: JMFFSUKYEAVWAB-UHFFFAOYSA-N
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Description

Ethylphosphonothioic dibromide is an organophosphorus compound characterized by the presence of both phosphorus and sulfur atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethylphosphonothioic dibromide can be synthesized through the reaction of ethylphosphonothioic acid with bromine. The reaction typically involves the use of a solvent such as carbon tetrachloride or carbon disulfide, and the process is carried out under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of bromine and other reagents to ensure safety and efficiency. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Ethylphosphonothioic dibromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions include phosphonothioic acids, esters, and various substituted derivatives. These products have diverse applications in organic synthesis and industrial processes .

Scientific Research Applications

Ethylphosphonothioic dibromide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethylphosphonothioic dibromide involves its interaction with molecular targets through its reactive bromine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, resulting in various chemical transformations. The pathways involved include nucleophilic substitution and addition reactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ethylphosphonothioic dibromide include:

Uniqueness

Its ability to undergo diverse chemical reactions and its potential in various scientific fields make it a valuable compound for research and industrial use .

Properties

CAS No.

3931-88-2

Molecular Formula

C2H5Br2PS

Molecular Weight

251.91 g/mol

IUPAC Name

dibromo-ethyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C2H5Br2PS/c1-2-5(3,4)6/h2H2,1H3

InChI Key

JMFFSUKYEAVWAB-UHFFFAOYSA-N

Canonical SMILES

CCP(=S)(Br)Br

Origin of Product

United States

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